molecular formula C26H32N4O6 B14962956 Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B14962956
M. Wt: 496.6 g/mol
InChI Key: MODXVILWUBGVSY-UHFFFAOYSA-N
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Description

Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the phenyl groups and the pyrimidine ring. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate include other piperazine derivatives and pyrimidine-based compounds. Examples include:

  • 1-(2-Methoxyphenyl)piperazine
  • 2,4-Dimethoxyphenylpiperazine
  • Pyrimidinecarboxylate derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. This uniqueness may confer specific pharmacological properties or reactivity patterns that are not observed in other similar compounds.

Biological Activity

Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its pharmacological profile.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrimidine core substituted with various aromatic groups. The presence of methoxy groups enhances its lipophilicity and may contribute to its biological activity.

Structural Formula

C24H30N4O5\text{C}_{24}\text{H}_{30}\text{N}_4\text{O}_5

Key Functional Groups

  • Pyrimidine : Central to its biological activity.
  • Methoxy Groups : Enhance solubility and receptor binding.
  • Piperazine Moiety : Implicated in neuropharmacological effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines.

Case Study: In Vitro Antitumor Testing

A study tested the compound against five human tumor cell lines, including:

  • A549 (human non-small lung cancer)
  • SKOV-3 (human ovarian cancer)

The results demonstrated an IC50 value indicating potent cytotoxicity against these cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

The proposed mechanisms through which this compound exerts its antitumor effects include:

  • Inhibition of Tyrosine Kinases : Critical for cancer cell signaling pathways.
  • Induction of Apoptosis : Via caspase activation leading to DNA fragmentation .
  • Cell Cycle Arrest : Particularly at the G2/M phase, preventing further cell division .

Neuropharmacological Effects

The piperazine component is known for its interaction with serotonin receptors. Compounds containing piperazine derivatives have shown affinity for:

  • 5-HT1A and 5-HT2A Receptors : Implicated in mood regulation and anxiety .

Research Findings

A study evaluated the binding affinity of various piperazine derivatives and found that those with methoxy substitutions had significantly higher affinities for serotonin receptors compared to their unsubstituted counterparts . This suggests potential applications in treating mood disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntitumor1.54 (PC-3), 3.36 (A549)
Pyrido[2,3-d]pyrimidine derivativeVariesAnticancer0.36
Other Piperazine DerivativeVariesNeuropharmacologicalVaries

Properties

Molecular Formula

C26H32N4O6

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H32N4O6/c1-5-36-25(32)22-23(18-11-10-17(33-2)16-21(18)35-4)27-26(28-24(22)31)30-14-12-29(13-15-30)19-8-6-7-9-20(19)34-3/h6-11,16,22-23H,5,12-15H2,1-4H3,(H,27,28,31)

InChI Key

MODXVILWUBGVSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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